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Introduction to Optical Diffraction Tomography
(ODT)

Optical Diffraction Tomography (ODT) is a powerful, label-free imaging technique that enables
the three-dimensional (3D) visualization and quantification of the refractive index (RI)
distribution within transparent specimens, such as biological cells.[1] Unlike conventional
microscopy techniques that rely on exogenous labels like fluorescent proteins or dyes, ODT
utilizes the intrinsic optical properties of the sample as a source of contrast.[2] This non-
invasive nature makes ODT particularly well-suited for studying living cells in their native state
over extended periods, minimizing the risk of phototoxicity and artifacts associated with
labeling.[3]

The fundamental principle of ODT lies in the measurement of the light field scattered by a
sample from various illumination angles. By processing these multiple 2D holograms, a 3D RI
tomogram is computationally reconstructed.[1][4] The refractive index is a fundamental optical
property of a material and is directly proportional to its concentration of non-aqueous
molecules, primarily proteins and lipids.[3][5] Consequently, an ODT-generated 3D Rl map
provides quantitative information about the mass density and distribution of subcellular
structures.[5] This capability to quantify the physical properties of cells and their organelles
opens up new avenues for research in cell biology, pathophysiology, and drug discovery.[6]
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Core Principles of ODT

The workflow of ODT can be broadly categorized into three main stages: data acquisition, 3D
reconstruction, and data analysis.

Data Acquisition

The most common ODT setup is based on a Mach-Zehnder interferometer integrated into an
inverted microscope. A coherent laser beam is split into two paths: a sample beam and a
reference beam. The sample beam illuminates the specimen from various angles, which is
typically achieved by a dual-axis galvanometer mirror or a digital micromirror device (DMD).[1]
For each illumination angle, the light scattered by the sample interferes with the reference
beam, creating a hologram that is recorded by a camera. This hologram contains information
about both the amplitude and phase of the scattered light.

3D Reconstruction

The reconstruction of the 3D RI distribution from the recorded holograms is based on the
Fourier Diffraction Theorem. This theorem establishes a mathematical relationship between the
2D Fourier transform of the scattered light field and a slice of the 3D Fourier transform of the
object's scattering potential (which is related to its RI distribution). By acquiring holograms from
multiple illumination angles, different slices in the 3D Fourier space of the sample are filled. An
inverse Fourier transform is then applied to the assembled 3D Fourier data to reconstruct the
3D RI map of the specimen.

To address limitations such as the "missing cone" of information that arises from a limited range
of illumination angles, iterative reconstruction algorithms can be employed.[7] These algorithms
start with an initial guess of the RI distribution and iteratively refine it by comparing the
simulated scattered field with the experimentally measured data until a satisfactory match is
achieved.
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Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and
reproducible ODT data.

Sample Preparation

Proper sample preparation is paramount for successful ODT imaging. The goal is to maintain
the cells in a healthy, physiological state while optimizing the optical conditions for imaging.

For Adherent Cells:

o Coverslip Preparation: Clean and sterilize glass coverslips. For enhanced cell adhesion, coat
the coverslips with an appropriate extracellular matrix protein, such as poly-L-lysine or
fibronectin.[8]

o Cell Seeding: Place the sterile, coated coverslips into a multi-well plate. Seed the adherent
cells onto the coverslips at a density that will result in approximately 70% confluency at the
time of imaging.[8]

e Incubation: Culture the cells in a humidified incubator at 37°C and 5% CO2.

o Refractive Index Matching: For optimal image quality, especially with thick or dense cells, it is
recommended to use a refractive index matching medium. A non-toxic, biocompatible
medium like iodixanol can be used to reduce the RI difference between the cells and the
surrounding medium, which minimizes multiple scattering artifacts.[4][9] Before imaging,
replace the culture medium with a pre-warmed imaging medium containing the appropriate
concentration of the Rl matching agent.
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For Suspension Cells:
o Cell Harvesting: Centrifuge the cell suspension to pellet the cells.

e Washing: Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) to
remove any debris from the culture medium.

e Resuspension: Resuspend the cells in the desired imaging medium, again considering the
use of a refractive index matching agent.

e Seeding: Introduce the cell suspension into a suitable imaging chamber. To prevent cell
movement during acquisition, the chamber surfaces can be coated with an adhesive protein.

For Spheroids and Organoids:

o Culture: Grow spheroids or organoids in a suitable 3D culture system, such as ultra-low
attachment plates or Matrigel domes.

o Transfer: Carefully transfer the spheroids or organoids into an imaging chamber.

e Immobilization: To prevent movement during imaging, the spheroids can be gently
embedded in a low-concentration agarose gel or a similar transparent matrix.

» Refractive Index Matching: The use of a refractive index matching medium is highly
recommended for these larger, more complex samples to reduce scattering and improve
image quality.[9]
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Instrument Calibration and Data Acquisition

A typical commercial ODT system, such as the Tomocube HT-1S, utilizes a laser with a
wavelength in the visible spectrum (e.g., 532 nm). The objective lens will have a high numerical
aperture (NA) to ensure high-resolution imaging.

Calibration:
Before data acquisition, the system needs to be properly calibrated. This usually involves:
o Laser Alignment: Ensuring the laser beam is correctly aligned through the optical path.

« Intensity Calibration: Calibrating the intensity of the sample and reference beams.
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» Background Correction: Acquiring a background hologram without a sample to correct for
any imperfections in the optical system.

Data Acquisition Parameters:

The following table summarizes typical parameters for ODT data acquisition:

Parameter Typical Value/Range
Laser Wavelength 532 nm

Objective Numerical Aperture (NA) 1.2 (water immersion)
Number of Illumination Angles 100 - 200

Acquisition Speed 1 - 10 tomograms/second
Field of View 50 x 50 pm

Voxel Size ~110 x 110 x 350 nm

Quantitative Data Presentation

ODT allows for the precise measurement of the refractive index of various subcellular
compartments. These values can be used to calculate the molecular density of these
structures.

Table 1: Refractive Index and Molecular Density of Cellular Organelles in Different Cell Types
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Cellular Mean Refractive Molecular Density
Component Cell Type Index (RI) (g/ml)
Nucleolus hLD-SC 1.363 £ 0.001 0.0950 + 0.0027
hUCM-MSC 1.359 £ 0.002 0.0854 + 0.0057

hiPSC 1.358 £ 0.001 0.0828 + 0.0030

Fibroblast 1.356 £ 0.001 0.0763 £ 0.0039

Cytosol hLD-SC 1.347 £ 0.000 0.0447 + 0.0013
hUCM-MSC 1.346 £ 0.001 0.0404 + 0.0029

hiPSC 1.345 £ 0.001 0.0357 £ 0.0018

Fibroblast 1.345 £ 0.001 0.0349 + 0.0018

Vesicle hLD-SC 1.402 = 0.002 0.2059 + 0.0058
hUCM-MSC 1.399 £ 0.004 0.1948 + 0.0109

hiPSC 1.399 + 0.003 0.1949 + 0.0077

Fibroblast 1.383 £ 0.001 0.1495 + 0.0038

Data adapted from Kim, Y. et al. (2021). Molecular density was calculated using a refractive
index increment (a) of 0.2 ml/g for protein.[5]

Applications in Drug Development

ODT is emerging as a valuable tool in drug discovery and development due to its ability to
provide quantitative, label-free analysis of cellular responses to therapeutic compounds.

Monitoring Drug-Induced Cellular Changes

ODT can be used to monitor morphological and biophysical changes in cells upon drug
treatment. For instance, in a study on drug-induced liver injury, ODT was used to analyze the
effects of diclofenac on primary rat hepatocytes.[6] The study found that diclofenac treatment
led to a detectable change in the refractive index of mitochondria, indicating mitochondrial
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malfunctioning.[6] This demonstrates the potential of ODT to identify and quantify drug-induced
cytotoxicity at the subcellular level.

ODT Workflow for Drug Efficacy and Toxicity Screening
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High-Throughput Screening

The label-free and automated nature of ODT makes it amenable to high-throughput screening
(HTS) workflows.[10][11] By integrating ODT with automated liquid handling and data analysis
pipelines, it is possible to screen large compound libraries for their effects on cell morphology,
RI, and other biophysical parameters. This can provide valuable insights into the mechanism of
action of novel drug candidates and help to identify potential off-target effects early in the drug

discovery process.

Conclusion

Optical Diffraction Tomography is a transformative imaging modality that provides
unprecedented, quantitative insights into the 3D structure and biophysical properties of living
cells. Its label-free and non-invasive nature makes it an ideal tool for a wide range of
applications in biomedical research, from fundamental cell biology to preclinical drug
development. As the technology continues to evolve and become more accessible, ODT is
poised to play an increasingly important role in accelerating the discovery and development of

new therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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